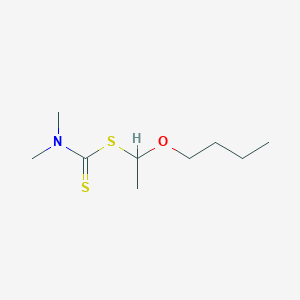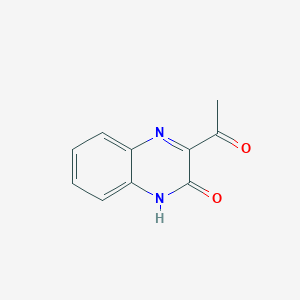
Acetic acid;azulene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;azulene-1,5-diol is a compound that combines the properties of acetic acid and azulene-1,5-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and is widely used in various industries. Azulene-1,5-diol is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color and unique chemical structure. The combination of these two compounds results in a molecule with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulene-1,5-diol typically involves the reaction of azulene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain product quality and consistency. Purification steps, such as distillation and recrystallization, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;azulene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;azulene-1,5-diol has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;azulene-1,5-diol involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . The compound also regulates the secretion of cytokines, proteins involved in immune signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: A parent compound of azulene-1,5-diol, known for its blue color and aromatic properties.
Naphthalene: An isomer of azulene with a different ring structure and chemical properties.
Quinoline: A heterocyclic aromatic compound with similar stability and reactivity.
Uniqueness
Acetic acid;azulene-1,5-diol is unique due to its combination of acetic acid and azulene-1,5-diol, resulting in a compound with both acidic and aromatic properties. This dual functionality makes it valuable in various chemical and biological applications.
Eigenschaften
| 90719-97-4 | |
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
acetic acid;azulene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2C2H4O2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12;2*1-2(3)4/h1-6,11-12H;2*1H3,(H,3,4) |
InChI-Schlüssel |
FOXIIRIDIPQLOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC2=CC=C(C2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

